molecular formula C9H13BO3 B7954621 [2-(Benzyloxy)ethyl]boronic acid

[2-(Benzyloxy)ethyl]boronic acid

Cat. No.: B7954621
M. Wt: 180.01 g/mol
InChI Key: HYSVICMYMOCJRW-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)ethyl]boronic acid is a boronic acid derivative characterized by a boron atom attached to an ethyl group substituted with a benzyloxy (-OCH₂C₆H₅) moiety. This structure combines the reactivity of boronic acids—widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation—with the steric and electronic effects imparted by the benzyloxyethyl group.

Properties

IUPAC Name

2-phenylmethoxyethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSVICMYMOCJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)ethyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-(benzyloxy)ethyl alkene with diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) solvent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar hydroboration-oxidation techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl Boronic Acids : Arylboronic acids (e.g., 2-(Benzyloxy)phenylboronic acid) exhibit greater stability compared to alkyl derivatives like this compound due to resonance stabilization of the boron atom in aromatic systems .
  • Substituent Effects : The para-substituted (4-(Benzyloxy)phenyl)boronic acid shows higher thermal stability than ortho-substituted analogs due to reduced steric hindrance .

Stability and Reactivity

Boronic acids are prone to protodeboronation and oxidation, but stability can be enhanced through structural modifications:

  • Steric Protection : Pinanediol and tetraethylethylene glycol esters (e.g., RB(Epin)) stabilize boronic acids by shielding the boron atom . However, this compound lacks such protection, making it less stable than esterified analogs.
  • Electronic Effects : The electron-donating benzyloxy group in this compound may slightly enhance its stability compared to unsubstituted alkylboronic acids by reducing electrophilicity at the boron center.

Reactivity in Cross-Coupling :

  • Suzuki-Miyaura reactions involving benzyloxy-substituted phenylboronic acids (e.g., 2-(Benzyloxy)phenylboronic acid) proceed efficiently with aryl halides, yielding biaryl products in >80% yields under palladium catalysis .
  • Alkylboronic acids like this compound are less commonly used in cross-coupling due to slower transmetallation kinetics .

Q & A

What are the key challenges in synthesizing [2-(Benzyloxy)ethyl]boronic acid, and how can reaction conditions be optimized to improve yield?

Synthesis of benzyloxy-substituted boronic acids often faces challenges such as low selectivity, multi-step processes, and boroxine formation during purification . To optimize yields:

  • Protection-Deprotection Strategies : Use temporary protecting groups for the benzyloxy moiety to prevent side reactions.
  • Temperature Control : Maintain reaction temperatures below 60°C to minimize boroxine formation.
  • Catalyst Selection : Employ palladium-based catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to enhance regioselectivity .

How can silica gel-induced degradation during purification of this compound be mitigated?

Boronic acids often bind irreversibly to silica gel due to their Lewis acidity. Alternative purification methods include:

  • Solvent Recrystallization : Use mixtures of hexane/ethyl acetate or dichloromethane/methanol to isolate the compound.
  • Ion-Exchange Chromatography : Employ weakly acidic resins to retain impurities while eluting the target compound .

What advanced structural characterization techniques are recommended for analyzing this compound?

  • X-Ray Crystallography : Resolve the compound’s supramolecular structure, particularly hydrogen-bonding networks involving the boronic acid group .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, B–O···H) to understand packing motifs .
  • Solid-State NMR : Use ¹¹B NMR to assess boron coordination geometry and hydration states.

How does fluorination of the benzyloxy moiety impact the reactivity of this compound in cross-coupling reactions?

Fluorinated derivatives (e.g., 2-benzyloxy-4-fluorophenylboronic acid) exhibit enhanced electrophilicity due to electron-withdrawing effects, improving Suzuki-Miyaura coupling efficiency with aryl halides . However, steric hindrance from bulkier substituents may reduce reaction rates.

What role does this compound play in designing supramolecular sensors for hydroxyl-containing analytes?

The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), making it useful in:

  • Glucose Sensors : Integrate into fluorescent probes for real-time monitoring of glucose levels .
  • Polymer-Based Receptors : Co-polymerize with acrylamide to create hydrogels for selective saccharide binding .

How can contradictory data on the stability of this compound under aqueous conditions be resolved?

Conflicting stability reports may arise from varying pH or hydration states. Methodological recommendations:

  • pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to prevent hydrolysis.
  • Karl Fischer Titration : Quantify water content in solvents to assess hydration-induced degradation .

What mechanistic insights support the use of this compound as an enzyme inhibitor?

Boronic acids mimic transition states in enzymatic reactions. For example:

  • Serine Protease Inhibition : The boronic acid group forms a tetrahedral adduct with the active-site serine, blocking substrate access .
  • Hormone-Sensitive Lipase (HSL) Inhibition : Modify the benzyloxy side chain to enhance binding affinity and selectivity .

How do structural modifications of the benzyloxy group influence the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to improve membrane permeability .
  • Metabolic Stability : Replace benzyloxy with bioisosteres (e.g., pyridyloxy) to reduce CYP450-mediated oxidation .

What analytical methods are critical for quantifying trace impurities in this compound?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate boroxines and unreacted precursors .
  • ICP-OES : Detect heavy metal residues (e.g., Pd, Ni) from catalytic steps with detection limits <1 ppm .

How can computational modeling guide the design of this compound derivatives for targeted applications?

  • DFT Calculations : Predict bond dissociation energies (BDEs) to optimize cross-coupling reactivity .
  • Molecular Docking : Screen derivatives against protein targets (e.g., HSL) to prioritize synthesis .

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